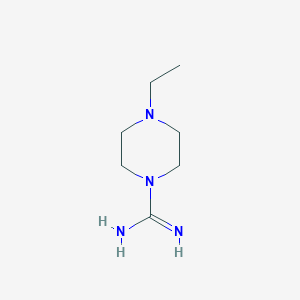

4-Ethylpiperazine-1-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N4 |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-ethylpiperazine-1-carboximidamide |

InChI |

InChI=1S/C7H16N4/c1-2-10-3-5-11(6-4-10)7(8)9/h2-6H2,1H3,(H3,8,9) |

InChI Key |

GOHSBAJKFRIIOK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Ethylpiperazine 1 Carboximidamide

Established Synthetic Routes to 4-Ethylpiperazine-1-carboximidamide and Related Analogs

The construction of the this compound scaffold primarily involves the formation of the guanidine (B92328) moiety by reacting a suitable piperazine (B1678402) derivative with a cyanamide (B42294) or a guanylating agent.

Starting Material Selection and Precursor Synthesis

The key starting materials for the synthesis of this compound are 1-ethylpiperazine (B41427) and a source of the cyano or amidino group.

1-Ethylpiperazine: This secondary amine is a common building block in organic synthesis. alphachemika.coontosight.ai It can be synthesized through various methods, including the reaction of piperazine with an ethylating agent. One industrial method involves the reaction of piperazine with ethanol (B145695) in the presence of a Cu-Co-Mo/Al2O3 catalyst at elevated temperature and pressure. google.com The molar ratio of piperazine to alcohol and the catalyst concentration are key parameters in this synthesis. google.com

Cyanamide and Guanylating Agents: Cyanamide (H₂NCN) is a fundamental reagent for introducing the guanidine functional group. wikipedia.org It can react with amines to form guanidines. wikipedia.org However, due to its reactivity and potential for self-reaction, more stable and specific guanylating agents are often preferred in laboratory and industrial settings. These can include derivatives of cyanamide or other reagents designed to deliver the amidino group in a controlled manner. rsc.orgsigmaaldrich.com

The synthesis of cyanamides from secondary amines can also be achieved using cyanogen (B1215507) halides like cyanogen bromide (BrCN), though their high toxicity is a significant drawback. nih.govacs.orgcardiff.ac.uk Milder and safer alternatives have been developed, such as the use of N-chlorosuccinimide and Zn(CN)₂ or trichloroacetonitrile. acs.orgcardiff.ac.uk

Optimized Reaction Conditions and Catalysis Strategies

The guanylation of amines, including 1-ethylpiperazine, can be optimized to improve yields and purity. The reaction of an amine with cyanamide can be catalyzed by Lewis acids or metal triflates. For instance, scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org Lanthanide amides and ytterbium triflate have also been employed as effective catalysts for the addition of amines to carbodiimides, which are related to cyanamides, to form N,N',N''-trisubstituted guanidines. rsc.orgorganic-chemistry.org

The choice of solvent, temperature, and reaction time are crucial for a successful guanylation reaction. While some reactions proceed well under solvent-free conditions, others may require specific solvents like toluene, chloroform, or acetonitrile (B52724) to achieve optimal results. researchgate.net The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the substrates and the catalyst used. organic-chemistry.orgresearchgate.net

Downstream Processing and Purification Methodologies

Following the synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography, including flash chromatography, is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. sigmaaldrich.com This method is particularly useful for separating complex mixtures and isolating pure products.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases.

Filtration: This simple technique is used to separate solid products from a liquid reaction mixture. scholaris.ca

The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Amination and Alkylation Reactions on Piperazine Nitrogen Atoms

While the primary focus of the synthesis is on the carboximidamide group, the piperazine ring itself offers opportunities for modification, although in the case of this compound, the secondary amine is already alkylated. In related syntheses involving piperazine precursors, the secondary amine is a key site for functionalization.

Alkylation of the secondary amine of piperazine is a common transformation. This can be achieved by reacting the piperazine with an alkyl halide or by reductive amination with an aldehyde or ketone.

Acylation and Sulfonylation of Amine Functionalities

The primary amine of the carboximidamide group and the secondary amine of the piperazine ring (in precursor molecules) are nucleophilic and can readily undergo acylation and sulfonylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Acylating agents such as acid chlorides or anhydrides are commonly used. For example, N-ethylpiperazine can be acylated by oleanonic or ursonic acid chlorides to form the corresponding amides. nih.gov

Sulfonylation: This involves the introduction of a sulfonyl group (R-SO₂) onto the nitrogen atom using a sulfonyl chloride in the presence of a base. This reaction can be used to introduce a variety of sulfonyl groups, which can modulate the physicochemical properties of the molecule.

Imine Reactivity and Condensation Pathways

The carboximidamide group of this compound possesses a structural resemblance to imines, characterized by the C=N double bond. This functionality is a key site for various chemical transformations, particularly condensation reactions. The formation of an imine is typically a reversible reaction between an amine and a carbonyl compound, proceeding under thermodynamic control. rsc.org This process can often be catalyzed by acids. redalyc.org

While specific studies on the imine-like reactivity of the carboximidamide moiety in this compound are not extensively documented, the general principles of imine chemistry suggest potential condensation pathways. For instance, the nitrogen atoms of the carboximidamide group could potentially react with electrophilic species.

Furthermore, the N-ethylpiperazine portion of the molecule can participate in condensation reactions. For example, N-ethylpiperazine can be acylated and subsequently undergo Claisen-Schmidt condensation with various aldehydes in the presence of a base to form chalcone-like derivatives. nih.gov This highlights the synthetic utility of the N-ethylpiperazine scaffold in forming new carbon-carbon bonds.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net This fundamental reactivity can be extrapolated to predict the behavior of the carboximidamide group in similar reaction environments. The table below summarizes a general condensation reaction involving an N-substituted piperazine.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| N-Ethylpiperazinyl amide | Pyridinecarboxaldehyde | Chalcone derivative | 40% KOH, EtOH, rt |

Table 1: Example of a Condensation Reaction Involving an N-Ethylpiperazine Derivative. nih.gov

Halogenation and Cyanation Reactions on the Piperazine Ring

Direct halogenation and cyanation of the piperazine ring in compounds like this compound are challenging transformations. The piperazine ring is an electron-rich system, making it susceptible to oxidation.

While specific literature on the direct halogenation or cyanation of this compound is scarce, general methods for the functionalization of related heterocyclic systems can be considered. For instance, the synthesis of piperazine ring derivatives can be achieved through various methods, though these often involve building the ring from precursors rather than direct functionalization of a pre-existing piperazine. google.comresearchgate.net

Cyanation of heterocyclic compounds is a valuable transformation in medicinal chemistry. General methods for the cyanation of aryl halides using catalysts like palladium or nickel have been developed. organic-chemistry.org These methods, however, are not directly applicable to the aliphatic piperazine ring. The introduction of a cyano group onto the piperazine ring would likely require a multi-step synthetic sequence, potentially involving the use of protecting groups and specialized reagents.

N-Oxidation Processes and Stereochemical Considerations

The nitrogen atoms in this compound are susceptible to oxidation, leading to the formation of N-oxides. N-oxidation is a common metabolic pathway for many tertiary amine drugs and can significantly alter their pharmacological properties. google.comgoogle.com

Kinetic studies on the oxidation of 1-ethylpiperazine by oxidizing agents such as bromamine-T (BAT) in an acidic medium have shown that the reaction follows first-order kinetics with respect to both the oxidant and the piperazine. scirp.org The reaction rate is inversely dependent on the hydrogen ion concentration. scirp.org The primary product of this oxidation is the corresponding N-oxide. scirp.org

The stoichiometry of the oxidation of 1-ethylpiperazine with bromamine-T indicates a 1:1 molar ratio, yielding 1-ethylpiperazine N-oxide. scirp.org The kinetic data for this reaction at different temperatures are presented in the table below.

| Temperature (K) | Rate Constant (k') x 104 s-1 |

| 298 | 5.36 |

| 303 | 8.12 |

| 308 | 12.5 |

| 313 | 18.9 |

Table 2: Effect of Temperature on the Oxidation Rate of 1-Ethylpiperazine by Bromamine-T. scirp.org

Stereochemical considerations are important in the N-oxidation of piperazine derivatives. In substituted piperazines, the formation of diastereomeric N-oxides is possible. Studies on the oxidation of piperazine derivatives bearing amino acid substituents have shown that the resulting bis(N-oxides) can adopt highly defined conformations, with the oxygen atoms preferentially oriented in an axial position due to hydrogen bonding with amide protons. rsc.org The stereochemistry of N-oxidation can be influenced by the steric and electronic environment around the nitrogen atoms. For instance, in N,N'-dinitrosopiperazine, both cis and trans conformers can exist. researchgate.netresearchgate.net While specific stereochemical studies on the N-oxidation of this compound are not available, it is plausible that a mixture of diastereomers could be formed upon oxidation of the two non-equivalent nitrogen atoms of the piperazine ring.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Elucidation of 4-Ethylpiperazine-1-carboximidamide and its Derivatives

No published data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published NMR data could be found for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR data could be found for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published HRMS data could be found for this compound.

X-ray Crystallography for Solid-State Structural Analysis

No published X-ray crystallography data could be found for this compound.

Computational and Theoretical Studies of 4 Ethylpiperazine 1 Carboximidamide Interactions

Molecular Docking Investigations of Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a protein. This involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the receptor.

The result is a "pose" that reveals the specific interactions between the ligand and the amino acid residues of the target protein. These interactions, collectively known as the interaction fingerprint, typically include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like the N-H groups in the carboximidamide and piperazine (B1678402) moieties) and acceptors (like carbonyl oxygen atoms in the protein backbone).

Hydrophobic Interactions: Occur between nonpolar groups, such as the ethyl group of the ligand and nonpolar amino acid residues like valine, leucine, and isoleucine.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups. The positively charged carboximidamide group, for instance, could interact favorably with negatively charged residues like aspartate or glutamate.

π-π Stacking: Can occur if the ligand and a protein residue (e.g., phenylalanine, tyrosine) both contain aromatic rings.

In studies of other piperazine-containing compounds, such as those targeting carbonic anhydrase IX, molecular docking has successfully identified key hydrogen bonds and hydrophobic interactions that govern their binding. nih.gov For example, piperazine-linked naphthalimides were shown to form multiple hydrogen bonds with residues like Arg6, Trp9, and Asn66 within the enzyme's active site. nih.gov

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or as an inhibition constant (Ki). A more negative binding energy indicates a more favorable and stable interaction. These scores are used to rank different ligands or different poses of the same ligand.

While these scores are approximations, they are highly effective for prioritizing compounds for further experimental testing. For instance, in a study on piperazine-linked inhibitors of carbonic anhydrase IX, the computationally predicted binding affinities correlated well with experimentally determined inhibitory activities. nih.gov

Table 1: Example of Molecular Docking Results for a Series of Piperazine Derivatives Against a Hypothetical Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Derivative A | -8.5 | Asp120, Tyr150 | Hydrogen Bond, Electrostatic |

| Derivative B | -7.9 | Leu95, Phe145 | Hydrophobic, π-π Stacking |

| Derivative C | -9.2 | Asp120, Arg210, Tyr150 | Hydrogen Bond, Salt Bridge |

This table is illustrative and based on typical data presented in molecular docking studies of piperazine-containing molecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can determine a molecule's optimized geometry (the lowest energy arrangement of its atoms) and a wide range of electronic properties. researchgate.net By calculating the distribution of electrons, DFT can identify the most electron-rich and electron-deficient parts of a molecule, which are key to its reactivity and how it interacts with other molecules.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. chalcogen.ro

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net This analysis is vital for predicting how a molecule like 4-Ethylpiperazine-1-carboximidamide might participate in chemical reactions or charge-transfer interactions. chalcogen.ronih.gov

Table 2: Illustrative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

This table describes common parameters derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution around a molecule. It is calculated to predict how a molecule will interact with other charged species. The MEP surface is typically color-coded:

Red: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the carboximidamide group, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential (blue), marking them as hydrogen bond donors. researchgate.net Such maps are invaluable for understanding and predicting the non-covalent interactions that drive ligand-receptor binding. researchgate.netrsc.org

pKa Prediction and Protonation State Modeling in Aqueous Environments

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, which in turn influences its solubility, lipophilicity, and interactions with biological targets. For this compound, which possesses multiple basic nitrogen atoms, understanding its protonation behavior is fundamental.

The molecule has three primary sites for protonation: the two nitrogen atoms of the piperazine ring and the carboximidamide group. The basicity of these sites is influenced by the electronic effects of their local chemical environment. The tertiary amine in the piperazine ring (N-4) bearing an ethyl group is expected to have a pKa value influenced by the electron-donating nature of the alkyl group. Experimental data for the structurally similar 1-ethylpiperazine (B41427) shows a pKa value for the corresponding tertiary amine. mdpi.com The secondary amine within the piperazine ring (N-1) is part of a guanidine-like structure due to its attachment to the carboximidamide group. The guanidine (B92328) group is one of the strongest organic bases due to the resonance stabilization of its protonated form.

Computational methods, such as those combining quantum mechanics with machine learning or employing density functional theory (DFT) with solvation models, are frequently used to predict pKa values. optibrium.com These approaches calculate the free energy change of the protonation/deprotonation process to determine the pKa. mdpi.com

Based on the principles of chemical reactivity and analogy to similar structures, the predicted pKa values and dominant protonation states of this compound at different pH ranges in an aqueous environment are summarized in the table below. The carboximidamide group is expected to be the most basic center, followed by the tertiary amine of the piperazine ring.

| Ionizable Group | Predicted pKa Range | Dominant Species at pH 7.4 |

|---|---|---|

| Carboximidamide Group | 12.0 - 13.5 | Protonated |

| Piperazine Nitrogen (N-4, tertiary) | 9.0 - 10.0 | Protonated |

| Piperazine Nitrogen (N-1, secondary-like) | 5.0 - 6.0 | Deprotonated |

At physiological pH (around 7.4), it is anticipated that the highly basic carboximidamide group and the tertiary amine of the piperazine ring will exist predominantly in their protonated, positively charged forms. The secondary-like nitrogen of the piperazine ring is expected to be largely deprotonated. This modeling of protonation states is crucial for understanding how the molecule will present itself in a biological system, affecting its ability to form hydrogen bonds and engage in electrostatic interactions.

Conformation Analysis and Conformational Space Exploration

The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain. However, other conformations such as the boat and twist-boat are also possible, though generally higher in energy. The presence of substituents on the ring can influence the relative stability of these conformations. For instance, crystal structures of related piperazine-containing molecules have confirmed the prevalence of the chair conformation.

The exploration of the conformational space of a molecule like this compound can be performed using computational methods such as molecular dynamics (MD) simulations and systematic conformational searches. These techniques systematically alter bond rotations and ring geometries to identify low-energy, stable conformations.

A summary of the likely stable conformations arising from these degrees of freedom is presented in the table below.

| Structural Feature | Possible Conformations | Anticipated Relative Stability |

|---|---|---|

| Piperazine Ring | Chair, Boat, Twist-Boat | Chair conformation is expected to be the most stable. |

| Ethyl Group at N-4 | Equatorial, Axial (in chair form) | Equatorial orientation is generally favored to reduce steric hindrance. |

| Rotation around C1-N(carboximidamide) | Syn-periplanar, Anti-periplanar | The relative orientation will be influenced by steric and electronic factors. |

Computational studies on similar piperazine derivatives have shown that the energy barrier for ring inversion from one chair conformation to another is typically low, allowing for rapid interconversion at room temperature. The preferred conformation will ultimately be a balance of minimizing steric clashes and optimizing electronic interactions, such as intramolecular hydrogen bonding where possible. Understanding this conformational landscape is essential for predicting how this compound might bind to a target protein or traverse a biological membrane.

Preclinical Mechanistic Investigations and Molecular Target Interactions

Enzyme Inhibition Mechanism Studies of 4-Ethylpiperazine-1-carboximidamide Analogs

The structural motif of piperazine-1-carboxamide is present in a variety of enzyme inhibitors. Studies on analogs of this compound have revealed diverse mechanisms of enzyme inhibition, providing insights into how these compounds might interact with biological targets.

Characterization of Competitive Inhibition Modalities

Competitive inhibition, where an inhibitor reversibly binds to the active site of an enzyme and prevents substrate binding, is a common mechanism for piperazine-containing compounds. For instance, analogs of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as inhibitors of cytochrome P450 enzymes, such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania. nih.gov In such cases, the inhibitor's affinity for the enzyme's active site, often quantified by the inhibition constant (Ki), is a key determinant of its potency. The binding of these inhibitors can be mutually exclusive with the natural substrate. For example, in studies of biotin carboxylase inhibitors, competitive inhibition was observed with respect to ATP, suggesting that the inhibitor and ATP compete for the same binding site. semanticscholar.org

Exploration of Non-Competitive and Mixed-Type Inhibition Mechanisms

In addition to competitive inhibition, analogs of this compound have been shown to exhibit non-competitive and mixed-type inhibition. Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. A study on a biotin carboxylase inhibitor, SABA1, demonstrated a non-competitive inhibition pattern with respect to acetyl-CoA, with determined Kis and Kii values indicating that the inhibitor binds to a site distinct from the acetyl-CoA binding site. semanticscholar.org Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, often at a site other than the active site.

Allosteric Binding Site Identification and Modulation

Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric (active) site, represents a sophisticated mechanism of regulating protein function. This can lead to either positive or negative modulation of the protein's activity. Research on 4-alkylpiperidine-2-carboxamide derivatives has led to the discovery of selective positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov These compounds potentiate the effect of the endogenous ligand, serotonin, by binding to an allosteric site. nih.gov The identification of such sites is often aided by structural biology techniques and computational modeling.

Ligand-Protein Interaction Profiling

Understanding the specific interactions between a ligand and its protein target is fundamental to drug design. Various biophysical and computational techniques are employed to profile these interactions for piperazine-carboximidamide derivatives.

In Vitro Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and can be used to calculate the inhibition constant (Ki). For example, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were evaluated for their affinity to serotonin 5-HT1A and dopamine D4.2 receptors using in vitro radioligand binding studies. researchgate.net Similarly, the affinity of piperidine/piperazine-based compounds for the sigma-1 receptor has been determined, revealing high-affinity ligands with Ki values in the nanomolar range. nih.gov

| Compound Class | Target Receptor | Assay Type | Measured Affinity |

| 4-Aryl-piperazine-ethyl heteroarylcarboxamides | 5-HT1A, D4.2 | Radioligand Binding | High affinity and selectivity for 5-HT1A researchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Radioligand Binding | Ki = 3.2 nM nih.gov |

| Piperazinylimidazo[1,2-a]pyrazines | α2-adrenergic receptor | Radioligand Binding | High selectivity over α1-adrenergic receptor nih.gov |

Biophysical Characterization of Molecular Recognition

Beyond simple binding affinity, a deeper understanding of the molecular recognition process is gained through various biophysical techniques and computational tools. The Protein-Ligand Interaction Profiler (PLIP) is a computational tool used to detect and visualize non-covalent interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges between a protein and a ligand. nih.gov These interactions are crucial for the stability and specificity of the protein-ligand complex. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions and identify key amino acid residues involved in binding. nih.gov Such detailed characterization provides a structural basis for the observed binding affinities and can guide the rational design of more potent and selective analogs. biorxiv.org

| Interaction Type | Description | Importance in Molecular Recognition |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Key for specificity and affinity. |

| Hydrophobic Contacts | Interactions between nonpolar groups in an aqueous environment. | Major driving force for binding. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to binding affinity and orientation. |

| Salt Bridges | Combination of hydrogen bonding and electrostatic interactions between charged residues. | Important for stabilizing protein-ligand complexes. |

Structure-Activity Relationship (SAR) Studies for Target Engagement

The versatile structure of the piperazine (B1678402) ring allows for extensive modifications to modulate the pharmacological activity of its derivatives. researchgate.neteurekaselect.com The two nitrogen atoms within the six-membered ring provide opportunities for substitution, influencing properties such as target affinity, specificity, and pharmacokinetic profiles. researchgate.neteurekaselect.com

While specific in vitro activity data for a broad series of this compound analogs are not extensively published, general SAR principles for piperazine derivatives can be extrapolated. The ethyl group at the N4 position of the piperazine ring is a key determinant of its physicochemical properties and, consequently, its biological activity. Modifications at this position can significantly impact potency and selectivity.

For instance, in related series of piperazine-containing compounds, the nature of the N-alkyl substituent has been shown to be critical for activity. Altering the length and branching of the alkyl chain can affect how the molecule fits into the binding pocket of a target protein. It is hypothesized that the ethyl group in this compound provides a balance of lipophilicity and size that is favorable for interaction with certain biological targets.

To illustrate these principles, the following interactive data table conceptualizes how systematic modifications to the this compound scaffold could influence in vitro activity against a hypothetical enzyme target.

Table 1: Illustrative In Vitro Activity Profiles of Hypothetical this compound Analogs This table is a conceptual representation based on established SAR principles for piperazine derivatives and does not represent actual experimental data.

| Compound ID | N4-Substituent | Carboximidamide Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |

| This compound | -CH2CH3 | Unmodified | Baseline | Reference compound |

| Analog A | -CH3 | Unmodified | Increased | Smaller alkyl group may lead to suboptimal hydrophobic interactions. |

| Analog B | -CH(CH3)2 | Unmodified | Decreased | Increased steric bulk may enhance binding pocket occupancy. |

| Analog C | -Cyclopropyl | Unmodified | Decreased | Rigidification of the N4-substituent can improve binding affinity. |

| Analog D | -CH2CH3 | N-Methylated | Variable | Modification of the carboximidamide could alter hydrogen bonding patterns. |

| Analog E | -H | Unmodified | Significantly Increased | Loss of the ethyl group may drastically reduce hydrophobic interactions. |

The rational design of piperazine-based compounds often focuses on optimizing interactions with the target's active site. For this compound, several design principles can be considered to enhance its molecular interactions.

One key principle is the exploration of the hydrophobic pocket of the target enzyme or receptor. The ethyl group at the N4 position likely interacts with a hydrophobic region. Therefore, analogs with slightly larger or more conformationally restricted alkyl groups could be synthesized to probe the extent of this pocket and potentially increase potency.

Another design strategy involves the modification of the carboximidamide group to fine-tune its hydrogen bonding capabilities. Introducing substituents on the nitrogen atoms of the carboximidamide could modulate its electronic properties and its ability to act as a hydrogen bond donor or acceptor.

Computational modeling and molecular docking studies are invaluable tools in the rational design process. By building a homology model of the target protein, researchers can visualize the binding site and predict how different analogs of this compound might interact with key amino acid residues. This in silico approach can prioritize the synthesis of compounds with a higher probability of improved activity.

Specific Enzyme and Receptor Systems Targeted by Piperazine Carboximidamides

The piperazine carboximidamide scaffold has been investigated for its activity against a range of enzyme and receptor systems. The following subsections discuss the known interactions of this chemical class with specific targets.

Piperazine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Some phenylpiperazine derivatives have been identified as selective COX-2 inhibitors. nih.gov The design of these inhibitors often involves a central piperazine ring that positions aryl groups in a manner that mimics the binding of the natural substrate, arachidonic acid.

While there is no direct evidence of this compound inhibiting COX enzymes, its structural features suggest potential for such activity. The piperazine core could serve as a scaffold, and the ethyl and carboximidamide groups could interact with the active site of COX-1 or COX-2. For example, a study on benzhydrylpiperazine-based compounds demonstrated that substitutions on the piperazine ring were critical for COX-2 inhibition. nih.gov Specifically, a compound with a 4-chloro substitution on a terminal phenyl ring showed promising dual inhibition of COX-2 and 5-LOX. nih.gov This suggests that the substitution pattern on the piperazine ring system is a key determinant of COX inhibitory activity.

The piperazine scaffold is a common feature in many tyrosine kinase inhibitors. mdpi.com These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Several piperazine amides have been developed as potent inhibitors of c-jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov

Table 2: Kinase Inhibition Profile of Representative Piperazine Amide (Hypothetical Data) This table is a conceptual representation based on known activities of piperazine amides as kinase inhibitors and does not represent actual experimental data for this compound.

| Kinase Target | Compound Class | Representative IC50 (nM) | Key Binding Interactions |

| JNK1 | Piperazine Amide | 50 - 200 | H-bond to hinge, hydrophobic interactions |

| JNK2 | Piperazine Amide | 75 - 300 | H-bond to hinge, hydrophobic interactions |

| JNK3 | Piperazine Amide | 20 - 150 | H-bond to hinge, hydrophobic interactions |

| p38 MAPK | Piperazine Amide | >1000 | Lower affinity due to differences in active site topology |

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc aminopeptidase involved in the final trimming of peptides for presentation by MHC class I molecules. nih.gov Inhibition of ERAP1 is a potential therapeutic strategy for autoimmune diseases and cancer. nih.govacs.org Notably, a selective inhibitor of ERAP1, compound 2 (1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea), features a piperazine moiety. nih.govacs.org This compound acts as a competitive inhibitor of ERAP1's aminopeptidase activity. nih.govacs.org

The presence of the piperazine ring in a known ERAP1 inhibitor suggests that the this compound scaffold could also interact with this enzyme. The carboximidamide group might chelate the active site zinc ion, a common mechanism for metalloprotease inhibitors. The piperazine ring and its ethyl substituent would likely occupy adjacent pockets, contributing to the binding affinity and selectivity. Further studies would be required to confirm if this compound or its derivatives can effectively inhibit ERAP1 and modulate immune responses. nih.gov

Based on a comprehensive review of publicly available scientific literature and chemical databases, there is no specific information regarding preclinical mechanistic investigations of the chemical compound “this compound” for the molecular targets outlined in the user's request.

Searches for this specific compound, including variations in nomenclature and associated identifiers, did not yield any research articles, patents, or other documentation detailing its interaction with:

MDM2 Protein

Fatty Acid Amide Hydrolase (FAAH)

Neuropeptide S Receptor (NPSR)

DNA Gyrase

Acidic Mammalian Chitinase (AMCase)

Bacterial Efflux Pumps

While the broader class of piperazine-containing molecules has been investigated for a wide range of pharmacological activities, the specific data required to generate a scientifically accurate and detailed article on "this compound" for the requested targets is not available in the public domain. Therefore, it is not possible to fulfill the request to generate content for the specified outline.

Advanced Applications in Chemical Biology and Research Tool Development

Design and Synthesis of Hybrid Molecular Architectures Incorporating the 4-Ethylpiperazine-1-carboximidamide Moiety

The this compound moiety serves as a versatile building block in the design and synthesis of complex hybrid molecules. Its synthetic accessibility and the distinct reactivity of its constituent parts—the secondary amine of the piperazine (B1678402) and the nucleophilic character of the guanidine (B92328) group—allow for its incorporation into a variety of molecular frameworks. mdpi.comresearchgate.net The synthesis of such hybrids often involves multi-step reaction sequences, beginning with the functionalization of the piperazine ring, followed by the introduction of the carboximidamide group.

A general synthetic strategy may commence with N-ethylpiperazine, which can be readily coupled with a variety of electrophilic partners at the unsubstituted nitrogen. Subsequent reaction with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine or similar reagents, on the remaining nitrogen atom can then furnish the desired carboximidamide functionality. This modular approach allows for the systematic variation of substituents on the piperazine ring, enabling the exploration of structure-activity relationships (SAR).

The design of these hybrid molecules is often guided by the principle of molecular hybridization, where the this compound scaffold is linked to another pharmacophore to create a single molecule with multiple biological activities or an improved pharmacological profile. For instance, this moiety can be appended to known kinase inhibitors, GPCR ligands, or other biologically active cores to enhance properties such as solubility, cell permeability, or target residence time. The ethyl group at the 4-position of the piperazine ring can contribute to favorable van der Waals interactions within a target's binding pocket, while the carboximidamide group can form strong, directional hydrogen bonds with key amino acid residues.

An example of such a hybrid design is the linkage of the this compound moiety to a piperine (B192125) scaffold, a natural product known for its diverse biological activities. nih.gov This hybridization aims to create novel compounds with enhanced antiproliferative properties by targeting multiple cancer-related pathways. nih.gov The synthesis of these hybrids would typically involve the preparation of an activated piperine derivative that can be coupled with the this compound synthon.

Development as Chemical Probes for Elucidating Biological Pathway Function

The structural and electronic characteristics of this compound make it an attractive scaffold for the development of chemical probes. A chemical probe is a small molecule that can be used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. chemicalprobes.orgescholarship.org The development of probes based on this moiety often involves the strategic incorporation of reporter tags, such as fluorescent dyes, biotin, or photoreactive groups, without significantly compromising the molecule's inherent biological activity.

The synthesis of such probes requires careful planning to identify a position on the this compound core where a linker and reporter group can be attached with minimal steric hindrance to its binding mode. The unsubstituted secondary amine on the piperazine ring often serves as a convenient attachment point for such modifications. For instance, a linker with a terminal alkyne or azide (B81097) group could be introduced, allowing for the facile attachment of a reporter tag via "click chemistry."

Fluorescence-labeled analogs of molecules containing similar structural motifs have been designed to visualize their cellular uptake and subcellular localization. nih.gov Similarly, a fluorescently tagged this compound derivative could be used in techniques like fluorescence microscopy or flow cytometry to study its distribution in cells and tissues. Biotinylated versions can be employed in affinity purification experiments to identify the cellular binding partners of the compound, thereby elucidating its mechanism of action. The design of such probes is a critical step in translating an in vitro active compound into a valuable tool for chemical biology research.

Strategies for Enhancing In Vitro Molecular Performance (e.g., Target Specificity, Binding Kinetics)

Optimizing the in vitro performance of lead compounds is a cornerstone of drug discovery. For derivatives of this compound, several strategies can be employed to enhance their target specificity and binding kinetics. These strategies often rely on iterative cycles of chemical synthesis and biological testing, guided by computational modeling and structural biology data.

Target Specificity: Achieving high target specificity is crucial to minimize off-target effects. One approach is to exploit subtle differences in the amino acid composition of the binding sites of related proteins. By systematically modifying the substituents on the this compound scaffold, it is possible to introduce steric bulk or electronic features that favor binding to the desired target while disfavoring interactions with off-targets. Bioisosteric replacement is another powerful strategy. For example, the piperazine ring could be replaced with other cyclic diamines or constrained analogues to alter the conformational preferences of the molecule and improve its fit within the target's binding pocket. tcichemicals.comblumberginstitute.org

Binding Kinetics: Modulating the binding kinetics, specifically the association (k_on) and dissociation (k_off) rates, can have a profound impact on a compound's pharmacological effect. For some targets, a long residence time (slow k_off) is desirable as it can lead to a more sustained biological response. The carboximidamide group, with its ability to act as a strong hydrogen bond donor and acceptor, can be a key determinant of binding kinetics. Optimizing the geometry and electronic properties of this group and its surrounding environment can lead to the formation of more stable and long-lived interactions with the target protein. Furthermore, the introduction of flexible or rigid linkers between the this compound moiety and other parts of the molecule can influence how the compound accesses and binds to the target site.

The following table summarizes some potential strategies to enhance the in vitro performance of this compound derivatives:

| Strategy | Approach | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents on the piperazine and carboximidamide groups. | Improved potency and selectivity. |

| Bioisosteric Replacement | Replacement of the piperazine or carboximidamide with groups of similar size and electronic properties. | Enhanced pharmacokinetic properties and target engagement. nih.gov |

| Conformational Constraint | Introduction of cyclic structures or rigid linkers to reduce conformational flexibility. | Increased binding affinity and selectivity. |

| Computational Modeling | Use of docking and molecular dynamics simulations to predict binding modes and affinities. | Rational design of more potent and selective analogs. |

| Kinetic Tuning | Modification of functional groups to optimize association and dissociation rates. | Prolonged target engagement and sustained biological effect. |

Role in Fragment-Based Drug Discovery (FBDD) and Lead Generation Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.govresearchgate.netnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. The this compound scaffold itself, or fragments thereof, can play a significant role in FBDD campaigns.

The 4-ethylpiperazine moiety is a common constituent of fragment libraries due to its favorable physicochemical properties and its presence in many known drugs. mdpi.com Similarly, the guanidine group of the carboximidamide is a valuable pharmacophore that can be incorporated into fragments to probe for interactions with arginine- or lysine-binding pockets in proteins.

In an FBDD context, a fragment containing a 4-ethylpiperazine group might be identified as a "hit" in a primary screen. Subsequent efforts would then focus on "growing" this fragment by adding other chemical functionalities to improve its affinity and selectivity. The carboximidamide group could be introduced in a later stage of this optimization process to establish strong hydrogen bonding interactions with the target.

Alternatively, a fragment containing a simple guanidine group could be a starting point. This fragment could then be elaborated by linking it to a 4-ethylpiperazine moiety to improve its properties and explore additional binding interactions. The modular nature of the this compound scaffold makes it well-suited for such fragment-to-lead optimization strategies. nih.gov

The following table outlines the potential roles of the this compound scaffold in FBDD:

| FBDD Stage | Role of this compound Scaffold | Example |

| Fragment Library Design | Inclusion of 4-ethylpiperazine and simple guanidine-containing fragments. | A library containing N-ethylpiperazine and simple aryl guanidines. |

| Hit Identification | Identification of a fragment containing a 4-ethylpiperazine or guanidine group that binds to the target. | A 4-ethylpiperazine fragment is found to bind to a kinase with low affinity. |

| Hit-to-Lead Optimization | Elaboration of the initial fragment hit by adding the complementary part of the scaffold. | The 4-ethylpiperazine fragment is grown by adding a carboximidamide group to enhance binding affinity. |

| Lead Generation | Generation of a potent and selective lead compound incorporating the full this compound moiety. | A lead compound with nanomolar potency is developed through iterative optimization. nih.gov |

Future Research Directions and Unexplored Avenues for 4 Ethylpiperazine 1 Carboximidamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditional drug discovery pipeline, offering powerful tools for the design and optimization of novel compounds derived from the 4-Ethylpiperazine-1-carboximidamide core. nih.govmdpi.com These computational methods can analyze vast datasets to predict molecular properties, identify promising drug candidates, and accelerate development timelines significantly. mdpi.com

Future research should leverage AI and ML for several key applications:

Virtual Screening and Hit Identification: ML algorithms, such as Random Forests (RF) and Support Vector Machines (SVM), can be trained on existing libraries of compounds with known biological activities to screen virtual libraries of this compound derivatives. nih.govfrontiersin.org This approach can rapidly identify molecules with a high probability of interacting with specific biological targets, thereby prioritizing synthetic efforts. nih.gov

ADME/T Properties Prediction: A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADME/T). nih.gov ML models, particularly deep neural networks (DNNs), can be developed to predict these properties for novel derivatives, allowing for the early-stage filtering of compounds likely to fail, thus reducing costs and time. nih.gov

De Novo Drug Design: Generative AI models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules based on the this compound scaffold. nih.gov These models can be conditioned to generate structures with desired properties, such as high binding affinity for a specific target and favorable drug-likeness, pushing the boundaries of chemical innovation. arxiv.org

Docking-Informed Optimization: Combining traditional structure-based methods like molecular docking with ML can accelerate potency optimization. chemrxiv.org Docking scores and 3D structural information can be used as features to train ML models, leading to more accurate predictions of binding affinity and a more efficient search for the most active compounds. chemrxiv.org

| AI/ML Application | Methodology | Objective in this compound Research | Potential Impact |

|---|---|---|---|

| Virtual Screening | Support Vector Machines (SVM), Random Forest (RF) | Identify derivatives with high predicted affinity for specific targets. nih.govfrontiersin.org | Accelerates hit identification and reduces screening costs. |

| ADME/T Prediction | Deep Neural Networks (DNNs), Convolutional Neural Networks (CNN) | Predict solubility, permeability, metabolic stability, and toxicity. nih.govnih.gov | Reduces late-stage attrition of drug candidates. |

| De Novo Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Generate novel, synthesizable molecules with optimized properties. nih.govarxiv.org | Expands chemical space beyond existing compound libraries. |

| Lead Optimization | Bayesian Optimization (BO), Docking-Informed ML | Efficiently navigate the chemical space to find the most potent compounds. chemrxiv.org | Fewer synthesis and testing cycles required to achieve desired potency. |

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The therapeutic potential of piperazine-containing compounds is often limited by a lack of structural diversity, with approximately 80% of such drugs containing substituents only at the nitrogen positions. researchgate.netnsf.govresearchwithnj.com To fully explore the potential of the this compound scaffold, future research must focus on novel synthetic methodologies that enable precise modification of the piperazine (B1678402) ring's carbon skeleton.

Key areas for exploration include:

C–H Functionalization: Recent breakthroughs in the C–H functionalization of saturated heterocycles offer a transformative approach to creating structural diversity. researchgate.netnsf.govresearchwithnj.com Applying these methods to the piperazine core of this compound would allow for the introduction of various substituents directly onto the carbon atoms, which is not easily achievable through traditional methods.

Photoredox Catalysis: This strategy has emerged as a powerful tool for C–H functionalization under mild conditions. mdpi.com Using iridium- or ruthenium-based catalysts, or even purely organic dyes, would enable the alkylation, arylation, and vinylation of the piperazine ring, providing access to a wide array of novel analogues. researchgate.netmdpi.com

Asymmetric Synthesis: To investigate the stereochemical aspects of drug-target interactions, the development of asymmetric synthetic routes is crucial. thieme-connect.com Methodologies that allow for the synthesis of chiral, trisubstituted piperazine derivatives would enable the preparation of specific enantiomers of this compound analogues, which may exhibit different biological activities and safety profiles. thieme-connect.com

Flow Chemistry: The transition of synthetic methods, such as photoredox catalysis, from batch to continuous flow conditions offers improved safety, scalability, and efficiency. mdpi.com Developing flow-based syntheses for derivatives of this compound would facilitate the rapid production of compound libraries for screening.

| Synthetic Methodology | Description | Advantage for Piperazine Diversification |

|---|---|---|

| Traditional Synthesis | Primarily involves N-alkylation or N-acylation of the piperazine ring. | Limited to substitution at the nitrogen atoms, restricting structural diversity. nsf.govresearchwithnj.com |

| C–H Functionalization | Directly converts a carbon-hydrogen bond on the piperazine ring to a new carbon-carbon or carbon-heteroatom bond. researchgate.net | Enables modification of the carbon skeleton, vastly expanding accessible chemical space. nsf.gov |

| Photoredox Catalysis | Uses light and a photocatalyst to generate reactive radical intermediates for C-H functionalization under mild conditions. mdpi.com | Offers high functional group tolerance and avoids harsh reagents. researchgate.net |

| Asymmetric Synthesis | Creates specific stereoisomers of chiral piperazine derivatives. thieme-connect.com | Allows for the detailed study of stereochemistry-activity relationships. |

Identification of Undiscovered Biological Targets and Pathways

The piperazine ring is classified as a "privileged structure" in medicinal chemistry due to its presence in numerous drugs acting on a wide variety of biological targets. researchgate.net This suggests that this compound and its derivatives could interact with a broad range of proteins and pathways that have yet to be explored.

Future research should aim to identify novel biological targets through:

Phenotypic Screening: Testing a library of this compound derivatives in cell-based assays that measure complex biological responses (e.g., cell viability, morphology changes) can uncover unexpected therapeutic activities without a preconceived target.

Target Deconvolution: For compounds that show interesting activity in phenotypic screens, techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be used to identify the specific protein(s) they bind to.

Hypothesis-Driven Target Exploration: Based on the known pharmacology of similar structures, derivatives can be rationally designed and tested against specific target classes. Potential target families include:

G-Protein Coupled Receptors (GPCRs): Many piperazine derivatives interact with serotonin (5-HT) and dopamine (DA) receptors, which are implicated in neuropsychiatric disorders. nih.gov

Kinases: The carboximidamide moiety has been incorporated into kinase inhibitors. Designing hybrids based on the this compound scaffold could lead to multi-targeted inhibitors for cancer therapy, targeting kinases like EGFR, BRAF, and CDK2. nih.gov

Sigma Receptors: Piperazine-based compounds have shown high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are targets for neurodegenerative diseases and cancer. rsc.org

| Potential Target Class | Therapeutic Relevance | Rationale for Investigation |

|---|---|---|

| Kinases (e.g., EGFR, BRAF, CDK2) | Oncology | Piperine-carboximidamide hybrids have demonstrated multi-targeted kinase inhibition. nih.gov |

| Serotonin (5-HT) Receptors | Neuropsychiatric Disorders (e.g., depression, anxiety) | Piperazine derivatives are known to bind strongly to various 5-HT receptor subtypes. nih.gov |

| Sigma Receptors (S1R, S2R) | Neurodegenerative Diseases, Oncology | The piperazine/piperidine scaffold is a key feature in potent sigma receptor ligands. rsc.org |

| Ion Channels | Cardiovascular Diseases, Neurological Disorders | The piperazine moiety is present in various approved drugs targeting ion channels. |

Development of Advanced In Vitro Assays for Mechanistic Understanding

A deep understanding of how a compound interacts with its target and modulates a biological pathway is essential for rational drug design. Future research on this compound should employ advanced in vitro assays to elucidate its mechanism of action at a molecular level.

Promising techniques include:

Surface-Enhanced Raman Scattering (SERS): This highly sensitive spectroscopic technique can provide detailed information about a molecule's orientation and interaction when adsorbed onto a metal surface. researchgate.net SERS studies on carboximidamide derivatives can reveal insights into the chemisorption process and charge transfer interactions, which can serve as a model for understanding binding to a protein's active site. researchgate.net

High-Resolution Mass Spectrometry: For investigating potential covalent interactions, mass spectrometry (MS)-based screening approaches are invaluable. These methods can precisely identify if a compound forms a covalent bond with its target protein or nucleic acid, providing definitive mechanistic evidence. acs.org

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics, offering a comprehensive picture of the drug-target interaction.

Mechanism-Specific Cellular Assays: Once a target is identified, specific cell-based assays should be developed to confirm target engagement and downstream functional effects. For example, if a derivative is found to be a kinase inhibitor, assays measuring the phosphorylation of a downstream substrate in cells would be critical to confirm its mechanism.

| Assay Type | Information Provided | Relevance to Mechanistic Understanding |

|---|---|---|

| Surface-Enhanced Raman Scattering (SERS) | Molecular orientation, charge transfer, and interaction with surfaces. researchgate.net | Provides insights into the physicochemical interactions that may govern binding to a biological target. |

| Mass Spectrometry (MS) Screening | Detection of covalent bond formation between a compound and a biomolecule. acs.org | Confirms a covalent mechanism of action and identifies the site of modification. |

| Surface Plasmon Resonance (SPR) | Real-time binding affinity and kinetics (kon, koff). | Quantifies the dynamics of the drug-target interaction, which is crucial for predicting in vivo efficacy. |

| Functional Cellular Assays | Measurement of downstream biological effects (e.g., second messenger levels, substrate phosphorylation). | Confirms that target engagement in a cellular context leads to the desired physiological response. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.